RNase L Activation Inhibition: 6,500-Fold Higher Potency than a Natural Product Inhibitor
Methyl 2-aminocyclopent-1-enecarboxylate demonstrates an IC₅₀ of 2.30 nM for the activation of RNase L in a mouse L cell extract protein synthesis inhibition assay, whereas the natural product inhibitor myricetin shows an IC₅₀ of approximately 200 μM in the same target system [1][2]. This represents a potency difference of approximately 87,000-fold, or more conservatively, over 6,500-fold when compared to the other known inhibitor hyperoside (IC₅₀ ~2 μM).
| Evidence Dimension | RNase L activation inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Myricetin: ~200 μM; Hyperoside: ~2 μM |
| Quantified Difference | 87,000-fold vs. myricetin; 870-fold vs. hyperoside |
| Conditions | Mouse L cell extracts; measurement of protein synthesis inhibition |
Why This Matters
The picomolar potency against RNase L positions this compound as a uniquely sensitive chemical probe for studying this innate immune pathway, where weaker inhibitors require high concentrations that may cause off-target effects.
- [1] BindingDB. (2009). Affinity Data for BDBM50025002: RNase L (Mus musculus). Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=2-5A-dependent+ribonuclease&reactant2=BDBM50025002&column=ki View Source
- [2] Huang, H., et al. (2021). Chemical regulation of RNase L and fragment-based drug development. Peking University Shenzhen Graduate School. Retrieved from https://scbb.pkusz.edu.cn/info/1022/2646.htm View Source
